molecular formula C11H8F2O3 B2945383 2-(Difluoromethyl)-7-methyl-1-benzofuran-5-carboxylic acid CAS No. 2248293-87-8

2-(Difluoromethyl)-7-methyl-1-benzofuran-5-carboxylic acid

Cat. No.: B2945383
CAS No.: 2248293-87-8
M. Wt: 226.179
InChI Key: DBWBPQHNFVEHFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Difluoromethyl)-7-methyl-1-benzofuran-5-carboxylic acid is a compound of significant interest in the field of organic chemistry This compound features a benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the difluoromethylation of a suitable precursor, such as a benzofuran derivative, using difluoromethylating agents like ClCF2H or novel non-ozone depleting difluorocarbene reagents . The reaction conditions often include the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient and cost-effective reagents and catalysts. The optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and other advanced technologies may be employed to enhance the scalability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-7-methyl-1-benzofuran-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are tailored to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylated or hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-7-methyl-1-benzofuran-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins and enzymes. The carboxylic acid group may participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its targets .

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)-7-methyl-1-benzofuran-5-carboxylic acid: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    2-(Difluoromethyl)-7-methyl-1-benzofuran-4-carboxylic acid: Similar structure but with the carboxylic acid group at a different position on the benzofuran ring.

Uniqueness

2-(Difluoromethyl)-7-methyl-1-benzofuran-5-carboxylic acid is unique due to the specific positioning of the difluoromethyl and carboxylic acid groups, which can influence its reactivity and interactions with other molecules. The difluoromethyl group provides a balance between lipophilicity and hydrogen bonding capability, making it a versatile moiety in medicinal chemistry .

Properties

IUPAC Name

2-(difluoromethyl)-7-methyl-1-benzofuran-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2O3/c1-5-2-7(11(14)15)3-6-4-8(10(12)13)16-9(5)6/h2-4,10H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBWBPQHNFVEHFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1OC(=C2)C(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.